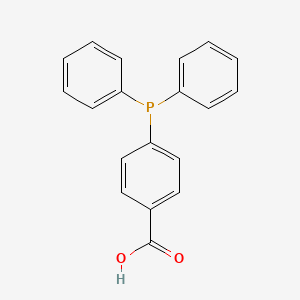

4-(Diphenylphosphino)benzoic acid

Descripción general

Descripción

4-(Diphenylphosphino)benzoic acid is a phosphine ligand that is employed in palladium-catalyzed cross-coupling and Suzuki cross-coupling reactions .

Synthesis Analysis

The Mitsunobu reaction with 4-(Diphenylphosphino)benzoic acid has been reported. In this reaction, 4-(Diphenylphosphino)benzoic acid acts both as a reductant and a pronucleophile. When combined with di-2-methoxyethyl azodicarboxylate, inversion of a secondary alcohol stereospecifically occurred to give an ester carrying a phosphine oxide group .Molecular Structure Analysis

The linear formula of 4-(Diphenylphosphino)benzoic acid is (C6H5)2PC6H4CO2H. It has a molecular weight of 306.30 .Chemical Reactions Analysis

4-(Diphenylphosphino)benzoic acid acts both as a reductant and a pronucleophile in Mitsunobu reactions. When combined with di-2-methoxyethyl azodicarboxylate, inversion of a secondary alcohol stereospecifically occurred to give an ester carrying a phosphine oxide group .Physical And Chemical Properties Analysis

The melting point of 4-(Diphenylphosphino)benzoic acid is 157-160 °C (lit.) .Aplicaciones Científicas De Investigación

Phosphine Ligand

“4-(Diphenylphosphino)benzoic acid” is a phosphine ligand . Phosphine ligands are a class of organophosphorus compounds used in homogeneous catalysis. They are commonly used in metal-catalyzed reactions due to their ability to stabilize transition states and facilitate bond formation.

Cross-Coupling Reactions

This compound is employed in palladium-catalyzed cross-coupling reactions . Cross-coupling reactions are a group of reactions where two fragments are joined together with the aid of a metal catalyst.

Suzuki-Miyaura Coupling

It is used as a ligand in Suzuki-Miyaura Coupling reactions . The Suzuki-Miyaura Coupling is a type of cross-coupling reaction, used to generate carbon-carbon bonds between two aromatic compounds.

Heck Reaction

The compound is also suitable for the Heck Reaction . The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming process, used to couple aryl halides with alkenes.

Stille Coupling

It is used in Stille Coupling reactions . The Stille reaction is a powerful method for forming carbon-carbon bonds using organotin compounds.

Synthesis of Organostannoxane-Supported Palladium Nanoparticles

“4-(Diphenylphosphino)benzoic acid” can be used as a ligand in the synthesis of organostannoxane-supported palladium nanoparticles . These nanoparticles show high activity and selectivity in Suzuki-coupling reactions.

Synthesis of Polymetallic Ruthenium-Zinc Complex Catalyst

This compound is used as a ligand in the synthesis of a polymetallic ruthenium-zinc complex catalyst . This catalyst is used for the hydrogenation of levulinic acid to γ-valerolactone.

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-diphenylphosphanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15O2P/c20-19(21)15-11-13-18(14-12-15)22(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXMHDTPYKRTARV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30347910 | |

| Record name | 4-(Diphenylphosphino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Diphenylphosphino)benzoic acid | |

CAS RN |

2129-31-9 | |

| Record name | 4-(Diphenylphosphino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Diphenylphosphino)benzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the most common application of 4-(diphenylphosphino)benzoic acid in chemical synthesis?

A1: 4-(Diphenylphosphino)benzoic acid is widely used as a ligand in coordination chemistry, particularly for the synthesis of metal complexes. It's also employed as a supporting ligand for the immobilization of metal nanoparticles onto various materials, such as magnetite nanoparticles. []

Q2: How does the structure of 4-(diphenylphosphino)benzoic acid facilitate its use as a ligand in metal complexes?

A2: The molecule possesses two key functional groups: a phosphine group (PPh2) and a carboxylic acid group (COOH). The phosphine group readily coordinates to transition metals like palladium, gold, and ruthenium, forming stable complexes. [, , , ] The carboxylic acid group can act as a bridging ligand, leading to the formation of polynuclear metal complexes, or it can be used for anchoring the molecule onto solid supports. [, ]

Q3: Can you provide specific examples of reactions where 4-(diphenylphosphino)benzoic acid-based catalysts have shown remarkable activity?

A3: Palladium nanoparticles immobilized on magnetite using 4-(diphenylphosphino)benzoic acid exhibit exceptional catalytic activity in Suzuki-Miyaura cross-coupling reactions, as well as in the hydrogenation of 4-nitrophenol and styrene. [] Additionally, ruthenium-zinc complexes incorporating this ligand demonstrate high efficiency in the hydrogenation of levulinic acid to γ-valerolactone, a valuable biofuel precursor. []

Q4: Has 4-(diphenylphosphino)benzoic acid been used in the development of any nanomaterials for potential biomedical applications?

A4: Yes, water-soluble gold nanoclusters stabilized with 4-(diphenylphosphino)benzoic acid have been successfully synthesized. [] These nanoclusters hold promise in various biomedical fields, including bioimaging, labeling, drug delivery, and biosensing.

Q5: What spectroscopic techniques are commonly employed for the characterization of 4-(diphenylphosphino)benzoic acid and its derivatives?

A5: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 31P NMR, is routinely used to characterize 4-(diphenylphosphino)benzoic acid and its derivatives. [, ] Mass spectrometry (MS) techniques, such as electrospray ionization (ESI) and fast atom bombardment (FAB), are also utilized to determine molecular weights and confirm structural assignments. [] Additionally, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule. []

Q6: Does 4-(diphenylphosphino)benzoic acid exhibit any interesting photophysical properties?

A6: Some platinum(II) complexes containing 4-(diphenylphosphino)benzoic acid as a ligand have shown intriguing photophysical properties, including dual emissions arising from ligand-centered and metal-perturbed excited states. [] These complexes have potential applications in areas like phosphorescent materials and photodynamic therapy.

Q7: Are there any known challenges associated with the use of 4-(diphenylphosphino)benzoic acid in catalytic applications?

A7: One challenge is the potential for the phosphine group to be oxidized to a phosphine oxide, which can affect the catalytic activity. [] Researchers have explored strategies to mitigate this issue, such as partial removal of the ligand or careful control of reaction conditions. []

Q8: How stable is 4-(diphenylphosphino)benzoic acid under typical storage conditions?

A8: When stored as a solution in tetrahydrofuran (THF) under an inert atmosphere, 4-(diphenylphosphino)benzoic acid exhibits good stability for up to six months at room temperature. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B1298395.png)

![6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1298398.png)

![(2E)-4-[(3-methylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1298417.png)

![2-[(Carboxymethyl)(methyl)amino]benzoic acid](/img/structure/B1298422.png)

![{2-[(4-Fluoro-phenylamino)-methyl]-phenyl}-methanol](/img/structure/B1298426.png)

![3-Nitropyrazolo[1,5-a]pyrimidine](/img/structure/B1298430.png)